BenchChemオンラインストアへようこそ!

CP-640186 hydrochloride

Lipogenesis inhibition Hepatocellular metabolism Metabolic syndrome

CP-640186 hydrochloride is an optimized ACC1/2 inhibitor delivering 2-3x greater potency than CP-610431 in HepG2 cells, reducing off-target risks at lower working concentrations (0.62-1.8 µM). Its improved metabolic stability ensures reproducible pharmacokinetics (t½=1.5h; AUC 960 ng·h/mL) for chronic in vivo studies of obesity, insulin resistance, and hepatic steatosis. Choose this compound for established, tissue-specific ED50 benchmarks and validated performance in metabolic research.

Molecular Formula C30H36ClN3O3
Molecular Weight 522.1 g/mol
Cat. No. B1669549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-640186 hydrochloride
SynonymsCP640186;  CP-640186;  CP 640186;  CP640,186;  CP-640,186;  CP 640,186.
Molecular FormulaC30H36ClN3O3
Molecular Weight522.1 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
InChIInChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
InChIKeyDUBNXJIOBFRASV-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

[(3R)-1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone Hydrochloride: ACC Inhibitor Procurement Specifications


[(3R)-1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride (CAS: 591778-70-0; also known as CP-640186 hydrochloride) is a synthetic bipiperidylcarboxamide compound that functions as an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor [1]. The compound targets both ACC1 and ACC2 isoforms, which are rate-limiting enzymes in de novo fatty acid synthesis and regulators of fatty acid oxidation [1]. This compound belongs to a series of N-substituted bipiperidylcarboxamide ACC inhibitors developed by Pfizer and is supplied as a hydrochloride salt for enhanced aqueous solubility [1].

Why CP-640186 Hydrochloride Cannot Be Substituted with CP-610431 or Other ACC Inhibitor Analogs


Substituting CP-640186 hydrochloride with the closely related analog CP-610431 is not scientifically equivalent despite sharing the same bipiperidylcarboxamide scaffold and ACC inhibitory mechanism. CP-640186 was specifically engineered as a follow-on compound with improved metabolic stability relative to CP-610431, a structural modification that alters its in vivo pharmacokinetic profile [1]. Furthermore, CP-640186 exhibits 2–3 times greater potency than CP-610431 in suppressing fatty acid and triglyceride synthesis in HepG2 human hepatoma cells, demonstrating that small structural variations in the carboxamide moiety translate to functionally meaningful differences in cellular efficacy [1]. These distinctions invalidate generic substitution without experimental revalidation.

Quantitative Differentiation Evidence: CP-640186 Hydrochloride vs. CP-610431 and Class Comparators


Superior Cellular Efficacy: 2–3× Greater Inhibition of HepG2 Fatty Acid and Triglyceride Synthesis vs. CP-610431

CP-640186 is 2–3 times more potent than its direct analog CP-610431 in inhibiting fatty acid and triglyceride (TG) synthesis in HepG2 human hepatoma cells, despite both compounds exhibiting similar isolated enzyme IC50 values (~50–55 nM) against ACC1 and ACC2 [1]. This cellular efficacy advantage reflects superior target engagement or intracellular pharmacokinetics in a physiologically relevant hepatic model.

Lipogenesis inhibition Hepatocellular metabolism Metabolic syndrome

Improved Metabolic Stability vs. CP-610431: A Key Pharmacokinetic Differentiation

CP-640186 was developed specifically as an analog of CP-610431 with improved metabolic stability, a structural optimization that enhances its in vivo exposure and duration of action [1]. This property translates to more favorable pharmacokinetic parameters including a plasma half-life of 1.5 hours, Cmax of 345 ng/mL, and AUC of 960 ng·h/mL following 5 mg/kg intravenous or 10 mg/kg oral administration in rats .

Metabolic stability Pharmacokinetics Drug development

In Vivo Efficacy: Tissue-Specific Malonyl-CoA Reduction and Fatty Acid Synthesis Inhibition in Rodent Models

CP-640186 demonstrates dose-dependent in vivo efficacy in reducing malonyl-CoA concentrations across multiple tissues in rats, with ED50 values of 55 mg/kg (liver), 6 mg/kg (soleus muscle), 15 mg/kg (quadriceps muscle), and 8 mg/kg (cardiac muscle) [1]. Additionally, CP-640186 inhibits hepatic fatty acid synthesis in CD1 mice with an ED50 of 11 mg/kg and in ob/ob mice with an ED50 of 4 mg/kg .

In vivo pharmacology Malonyl-CoA Metabolic disease models

Stimulation of Fatty Acid Oxidation: Potent EC50 in C2C12 Skeletal Muscle Cells

CP-640186 stimulates fatty acid oxidation in C2C12 myotubes (a skeletal muscle cell model expressing ACC2) with an EC50 of 57 nM [1]. This sub-100 nM potency in a physiologically relevant muscle cell system demonstrates that ACC inhibition by CP-640186 effectively shifts cellular metabolism from fatty acid synthesis toward oxidation. In rat epitrochlearis muscle strips, a more complex ex vivo tissue preparation, CP-640186 stimulates fatty acid oxidation with an EC50 of 1.3 µM [1].

Fatty acid oxidation Skeletal muscle metabolism Mitochondrial function

High-Value Application Scenarios for CP-640186 Hydrochloride Procurement


Metabolic Syndrome and Obesity Research Requiring Sustained ACC Inhibition with Predictable In Vivo Pharmacokinetics

For chronic in vivo studies of diet-induced obesity, insulin resistance, or hepatic steatosis, CP-640186 hydrochloride offers a defined pharmacokinetic profile (half-life 1.5 h; AUC 960 ng·h/mL at 5 mg/kg) that enables reproducible dosing regimens and minimizes inter-study variability . Its improved metabolic stability relative to CP-610431 makes it preferable for studies requiring sustained target engagement over extended treatment periods [1].

Hepatocellular Lipogenesis Studies in Human HepG2 Cell Models

In experiments quantifying fatty acid and triglyceride synthesis in HepG2 human hepatoma cells, CP-640186 hydrochloride is the preferred tool compound due to its 2–3× greater potency compared to CP-610431 . This enhanced cellular efficacy enables lower working concentrations (0.62–1.8 µM), reducing potential off-target effects and improving assay signal-to-noise ratios in lipogenesis inhibition studies .

Tissue-Specific Malonyl-CoA Regulation Studies in Rodent Models

For investigations requiring quantitative understanding of ACC inhibition across multiple metabolically relevant tissues, CP-640186 hydrochloride provides established ED50 benchmarks: liver (55 mg/kg), soleus muscle (6 mg/kg), quadriceps muscle (15 mg/kg), and cardiac muscle (8 mg/kg) in rats . These tissue-specific efficacy parameters enable researchers to select doses that achieve desired degrees of target engagement in specific organs without excessive systemic exposure .

Skeletal Muscle Fatty Acid Oxidation and ACC2 Functional Studies

CP-640186 hydrochloride stimulates fatty acid oxidation in C2C12 myotubes with an EC50 of 57 nM, making it suitable for mechanistic studies of ACC2-mediated regulation of fatty acid utilization in skeletal muscle . The compound's well-characterized activity in this model system supports its use in mitochondrial function assays, metabolic flux analyses, and studies investigating the interplay between lipid metabolism and insulin sensitivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-640186 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.